molecular formula C18H22N2OS B13437735 N-HydroxyVortioxetine

N-HydroxyVortioxetine

Cat. No.: B13437735
M. Wt: 314.4 g/mol
InChI Key: SFZVSIQLKIWKAK-UHFFFAOYSA-N
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Description

N-HydroxyVortioxetine is a derivative of vortioxetine, a well-known antidepressant belonging to the serotonin modulator and stimulator (SMS) class. Vortioxetine is primarily used for the treatment of major depressive disorder (MDD) and has a multimodal mechanism of action, affecting various serotonin receptors and inhibiting serotonin reuptake . This compound is a modified version of this compound, potentially offering unique properties and applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HydroxyVortioxetine involves the introduction of a hydroxyl group to the nitrogen atom of vortioxetine. This can be achieved through various synthetic routes, including:

    Direct N-Hydroxylation: Using hydroxylating agents such as hydroxylamine or its derivatives under controlled conditions.

    Oxidative Methods: Employing oxidizing agents like hydrogen peroxide or peracids in the presence of catalysts to achieve selective N-hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the hydroxylation reaction.

    Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-HydroxyVortioxetine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the N-hydroxy group back to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-HydroxyVortioxetine is likely similar to that of vortioxetine, involving modulation of serotonin receptors and inhibition of serotonin reuptake . The hydroxyl group may enhance its binding affinity or alter its interaction with specific receptors, leading to unique pharmacological effects. Key molecular targets include:

Comparison with Similar Compounds

Similar Compounds

    Vortioxetine: The parent compound, primarily used as an antidepressant.

    N-HydroxyDerivatives: Other N-hydroxy derivatives of similar compounds, which may have comparable properties.

Uniqueness

N-HydroxyVortioxetine stands out due to its unique hydroxyl group, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to modulate serotonin receptors and inhibit serotonin reuptake, combined with the presence of the hydroxyl group, makes it a compound of interest for further research and development.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-hydroxypiperazine

InChI

InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)19-9-11-20(21)12-10-19/h3-8,13,21H,9-12H2,1-2H3

InChI Key

SFZVSIQLKIWKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)O)C

Origin of Product

United States

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